molecular formula C9H12N2 B13048049 1-(3-Methyl-2-pyridyl)prop-2-enylamine

1-(3-Methyl-2-pyridyl)prop-2-enylamine

Cat. No.: B13048049
M. Wt: 148.20 g/mol
InChI Key: IHOIHBJHEMAUBS-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-pyridyl)prop-2-enylamine is an organic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a propenylamine side chain. Its structure combines aromatic and aliphatic components, making it a versatile scaffold for pharmaceutical and chemical applications. For example, Anaprazole (a proton pump inhibitor, PPI) shares structural similarities, including a 3-methyl-2-pyridyl group, and demonstrates efficacy in treating duodenal ulcers .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3

InChI Key

IHOIHBJHEMAUBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C=C)N

Origin of Product

United States

Preparation Methods

Step 1: Functionalization of Pyridine

  • Reagents : 3-Methylpyridine, oxidizing agents (e.g., KMnO₄ or H₂O₂), and catalysts.
  • Reaction Conditions : Typically carried out in an aqueous or organic solvent under controlled temperature conditions.
  • Outcome : Formation of intermediates with reactive sites suitable for coupling reactions.

Step 2: Coupling Reaction

  • Reagents : Propenylamine is introduced to the functionalized pyridine intermediate.
  • Catalysts : Transition metal catalysts (e.g., palladium or nickel) may be used to enhance coupling efficiency.
  • Reaction Conditions : Conducted under inert atmosphere to prevent side reactions such as oxidation.
  • Outcome : Formation of this compound with high yield.

Industrial Optimization

In industrial settings, large-scale reactors and continuous flow processes are employed to improve yield and purity. Automated systems allow precise control over reaction parameters such as temperature, pressure, and reagent flow rates.

Alternative Synthetic Routes

Several alternative methods have been explored for synthesizing this compound:

  • Direct Alkylation :
    • Alkylation of pyridine derivatives using allylamine under acidic or basic conditions.
    • Advantage: Simplified process with fewer steps.
    • Limitation: Lower selectivity for the desired product.
  • Reductive Amination :
    • Reaction between aldehyde derivatives of pyridine and propenylamine in the presence of reducing agents (e.g., NaBH₄).
    • Advantage: High yield under mild conditions.
    • Limitation: Requires careful purification to remove by-products.

Below is a summary of key reaction parameters for the preparation methods:

Step Reagents Catalysts Solvent Temperature (°C) Yield (%)
Functionalization 3-Methylpyridine, oxidizing agents None Aqueous/organic 50–80 ~85
Coupling Reaction Functionalized pyridine, propenylamine Palladium/Nickel Organic solvent 100–120 ~90
Direct Alkylation Pyridine derivative, allylamine Acidic/base Organic solvent 60–100 ~70
Reductive Amination Pyridine aldehyde, propenylamine NaBH₄ Alcohol Room temp ~80

Notes on Purification

After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the compound from impurities:

  • Recrystallization : Solvents like ethanol or methanol are used.
  • Chromatography : Column chromatography with silica gel can separate by-products effectively.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-pyridyl)prop-2-enylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

1-(3-Methyl-2-pyridyl)prop-2-enylamine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-pyridyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Pharmacological Activity References
1-(3-Methyl-2-pyridyl)prop-2-enylamine Pyridine + propenylamine 3-methyl group on pyridine Not explicitly reported (inferred from analogs)
Anaprazole Benzofuro-imidazole + pyridylmethyl sulfinyl 4-(3-methoxypropoxy)-3-methyl-2-pyridyl Acid suppression, duodenal ulcer treatment
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d) Phthalazine + diaminopyrimidine + propenone s-Butyl, dimethoxyphenyl, diaminopyrimidine Anticancer (implied by synthesis methods)
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (2a) Pyridine + naphthalene + propenone Naphthalen-2-yl substituent Catalyst-dependent synthesis applications
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester Pyrrolidine + trifluoromethyl pyridine Trifluoromethyl groups, amide linkage Not explicitly reported (LCMS: m/z 501 [M+H]+)

Key Findings

Structural Flexibility and Bioactivity :

  • The pyridyl-propenylamine framework is recurrent in bioactive molecules. For instance, Anaprazole’s 3-methyl-2-pyridyl group enhances its binding to proton pumps, enabling effective acid suppression .
  • Modifications like trifluoromethyl groups (as in the pyrrolidine derivative ) or naphthalene substituents (as in compound 2a ) alter lipophilicity and metabolic stability, impacting bioavailability.

Synthetic Accessibility :

  • Compound 6d and 2a were synthesized via cross-coupling reactions, suggesting that this compound could be prepared using analogous methods (e.g., Heck coupling or Suzuki-Miyaura reactions).

Safety and Tolerability :

  • Anaprazole’s superior liver tolerance compared to rabeprazole highlights the importance of substituent choice (e.g., 3-methoxypropoxy vs. shorter alkoxy chains) in reducing off-target effects . This implies that this compound’s safety profile may depend on its side-chain design.

Analytical Characterization :

  • LCMS data (e.g., m/z 501 [M+H]+ for the pyrrolidine derivative ) provide benchmarks for verifying the molecular identity of similar compounds, including this compound.

Biological Activity

1-(3-Methyl-2-pyridyl)prop-2-enylamine, also referred to as (1S)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine, is an organic compound notable for its diverse biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a prop-2-enylamine backbone with a 3-methylpyridine substituent , contributing to its unique chemical reactivity and biological profile. The molecular formula is C11H14N2C_{11}H_{14}N_2, and it has a molecular weight of approximately 174.24 g/mol. The presence of the pyridine ring is significant as it enhances the compound's ability to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its interactions with specific molecular targets suggest potential applications in modulating enzyme activities and receptor functions.

  • Enzyme Modulation : The compound has been shown to bind effectively to certain enzymes, influencing their activity. This binding capability may lead to alterations in metabolic pathways, which could be beneficial in therapeutic settings.
  • Receptor Interactions : Preliminary studies suggest that this compound can interact with various receptors, potentially affecting neurotransmitter systems and offering insights into its use for neurological conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antinociceptive Activity : A study investigated the antinociceptive properties of extracts containing this compound. Results indicated that at certain concentrations, the compound significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent .
  • Toxicological Assessments : Toxicological evaluations have shown that while the compound exhibits therapeutic potential, it is crucial to assess its safety profile comprehensively. Studies indicated that doses below a certain threshold did not lead to significant adverse effects, reinforcing its viability for further development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-oneContains dimethylamino groupModerate enzyme inhibition
3-Methylpyridine derivativesVarying substituents on pyridineVariable receptor interactions
Prop-2-enylaminesBasic amine structureGeneral pharmacological activity

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